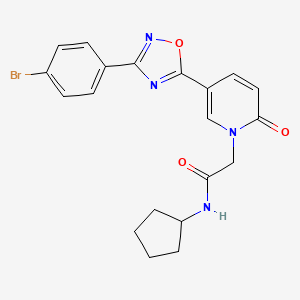

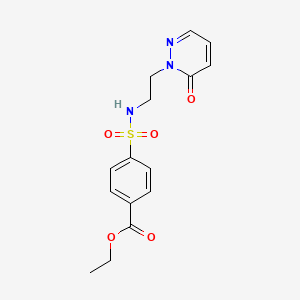

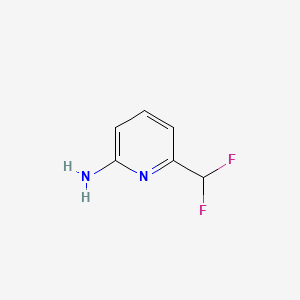

2,4-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide” is a chemical compound. It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Chemical Reactions Analysis

The chemical reactions involving similar compounds involve nucleophilic attack on pyrimidines using organolithium reagents . The reaction is highly regioselective, favoring the formation of C-4 substituted products .Scientific Research Applications

Chemistry and Pharmacology of Novel Synthetic Opioids

This paper provides a detailed review of the chemistry and pharmacology of novel synthetic opioid receptor agonists, particularly focusing on N-substituted benzamides and acetamides. These compounds were developed in the 1970s and 1980s and have been observed to impact drug markets significantly. U-47700, a structurally similar compound, demonstrated euphoric effects and a desire to re-dose among users. The paper discusses the importance of international early warning systems in tracking emerging psychoactive substances and the necessity of pre-emptive research on these compounds for early detection in toxicological samples. The stereochemistry of these compounds, being chiral, greatly affects their potency, emphasizing the need for detection methods to consider the determination of configuration (Sharma et al., 2018).

Antioxidant Capacity Assays

A review paper discusses the ABTS radical cation-based assays, widely used for determining antioxidant capacity. The paper aims to elucidate the reaction pathways underlying these assays, identifying two principal pathways. The paper notes the formation of coupling adducts with ABTS and further oxidative degradation leading to specific marker compounds. This review highlights the need for in-depth elucidation of the extent and specificity of these reactions and acknowledges the questions surrounding the overall application of ABTS-based assays. However, it still recommends these assays with certain reservations, particularly for tracking changes in the same antioxidant system during storage and processing (Ilyasov et al., 2020).

Scientometric Review of 2,4-D Herbicide Toxicity

The toxicity and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a structurally related compound, are summarized in a scientometric review. This review provides insights into the specific characteristics of 2,4-D toxicity and mutagenicity, identifying trends in research and highlighting areas of significant influence. It suggests that future research in this area should probably focus on molecular biology, particularly gene expression, exposure assessment in human or other vertebrate bioindicators, and pesticide degradation studies (Zuanazzi et al., 2020).

Advanced Oxidation Process for Acetaminophen Degradation

A paper reviews the use of advanced oxidation processes (AOPs) for treating acetaminophen from aqueous media. It covers the different kinetics, mechanisms, and by-products of these processes, noting the most frequently detected by-products. The review provides valuable insights into the degradation pathways based on computational methods and the potential for enhancing the degradation of contaminants like acetaminophen by AOP systems (Qutob et al., 2022).

DNA Minor Groove Binders

This review focuses on Hoechst 33258, a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. It discusses the various uses of Hoechst derivatives in cell biology, such as chromosome and nuclear staining, and highlights their use as radioprotectors and topoisomerase inhibitors. The review underscores the significance of this family of drugs in rational drug design and as a model system to investigate molecular bases for DNA sequence recognition and binding (Issar & Kakkar, 2013).

properties

IUPAC Name |

2,4-dichloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2N4O2/c22-15-3-6-17(18(23)13-15)21(28)24-16-4-1-14(2-5-16)19-7-8-20(26-25-19)27-9-11-29-12-10-27/h1-8,13H,9-12H2,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYUAIJAWIGCMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

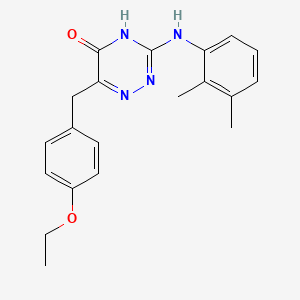

![6-(2-Fluorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373645.png)

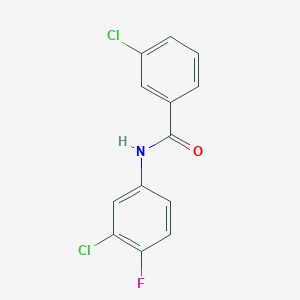

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B2373654.png)

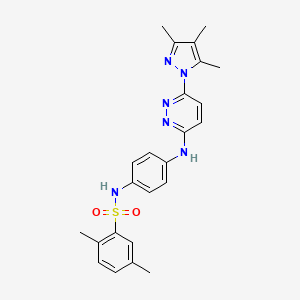

![2-Cyclopropyl-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2373662.png)